![molecular formula C15H13N3O4 B2413239 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea CAS No. 332125-42-5](/img/structure/B2413239.png)
1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea
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Description
Scientific Research Applications
Optical Sensor for Fluoride Ions
1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea derivatives have been explored as optical sensors for fluoride ions. A study demonstrated that polymers derived from these urea compounds changed color upon interaction with fluoride ions, indicating their potential as fluoride sensors. This interaction is based on hydrogen bonding and/or deprotonation processes (Su et al., 2013).
Interaction with Oxoanions
Research on 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea has shown its ability to interact with various oxoanions, forming complexes through hydrogen bonding. This interaction is particularly strong with fluoride ions, leading to urea deprotonation and the formation of discrete adducts. This finding is significant in understanding the nature of urea-fluoride interaction and has implications in chemical sensing and molecular recognition (Boiocchi et al., 2004).
Biological Activities and DNA-Binding Studies
Studies have explored the biological activities of nitrosubstituted acyl thioureas, including 1-(3-Acetylphenyl)-3-(4-nitrophenyl)thiourea derivatives. These compounds have shown potential anti-cancer properties, with significant DNA-binding capabilities. Additionally, they exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, making them of interest in pharmacological research (Tahir et al., 2015).
Hydrogel Formation and Rheology
Research has also focused on the ability of urea derivatives to form hydrogels, influenced by the identity of anions. This property is crucial for understanding and tuning the physical properties of gels for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Nonlinear Optical Properties
1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea derivatives have been synthesized and analyzed for their nonlinear optical (NLO) properties. These studies contribute to our understanding of the electronic and optical properties of these compounds, which can be utilized in developing materials for optical technologies (Khalid et al., 2019).
Synthesis and Structural Analysis
There's significant research into the synthesis and structural analysis of urea derivatives. Understanding the chemical processes and structural characteristics of these compounds is vital for their application in various scientific fields (Gondela & Walczak, 2006).
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)11-3-2-4-13(9-11)17-15(20)16-12-5-7-14(8-6-12)18(21)22/h2-9H,1H3,(H2,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJZMEUWGXURSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea |
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